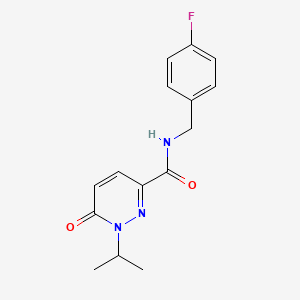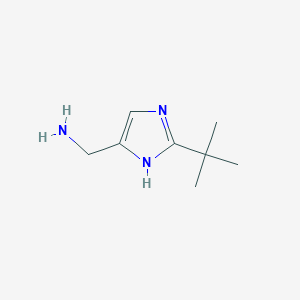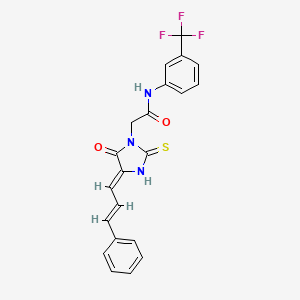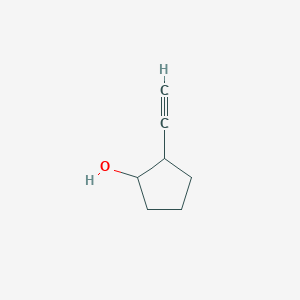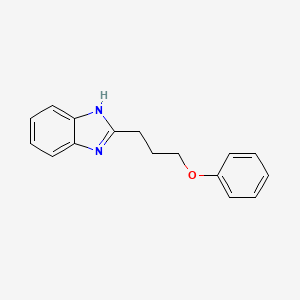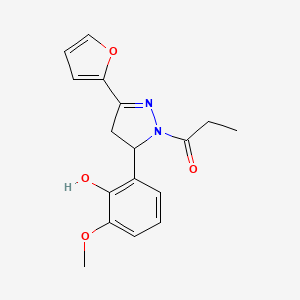
1-(3-(furan-2-yl)-5-(2-hydroxy-3-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)propan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This would typically include the IUPAC name, molecular formula, and molecular weight of the compound.
Synthesis Analysis
This would involve a detailed explanation of the steps, reagents, and conditions used to synthesize the compound.Molecular Structure Analysis
This would involve a discussion of the compound’s molecular geometry, bond lengths and angles, and other structural features.Chemical Reactions Analysis
This would involve a discussion of the reactions the compound can undergo, including the reagents and conditions required for these reactions.Physical And Chemical Properties Analysis
This would involve a discussion of the compound’s physical properties (such as melting point, boiling point, and solubility) and chemical properties (such as acidity/basicity, reactivity, and stability).Scientific Research Applications
Antioxidant Potential
- Research by (Prabakaran et al., 2021) focused on synthesizing derivatives similar to the compound . These derivatives exhibited potent antioxidant activity, as evidenced by in vitro studies and molecular docking results.
Molecular Assembly and Crystal Structure
- A study conducted by (Zheng et al., 2013) revealed the formation of organized molecular assemblies of protonated pyrazole-based ionic salts, which included compounds structurally related to the one of interest.
Synthesis and Cytotoxicity Studies
- (Meilert et al., 2004) explored the synthesis of compounds including derivatives of the compound . The study also evaluated their cytotoxicity against various cancer cell lines.
Novel Synthetic Routes and Derivatives
- (Reddy et al., 2012) demonstrated a novel synthetic route for hexahydro-1H-furo[3,4-c]pyran derivatives, which are structurally related to the compound being discussed.
Antimicrobial and Anti-inflammatory Activities
- A study by (Ravula et al., 2016) synthesized novel pyrazoline derivatives, similar to the compound , and evaluated their anti-inflammatory and antibacterial activities.
Chitosan Schiff Bases and Antimicrobial Activity
- (Hamed et al., 2020) synthesized heteroaryl pyrazole derivatives and reacted them with chitosan to form Schiff bases. These new compounds exhibited varied antimicrobial activities.
Safety And Hazards
This would involve a discussion of any known hazards associated with the compound, such as toxicity, flammability, and environmental impact.
Future Directions
This would involve a discussion of potential future research directions involving the compound, such as new synthetic methods, applications, or investigations into its properties.
properties
IUPAC Name |
1-[5-(furan-2-yl)-3-(2-hydroxy-3-methoxyphenyl)-3,4-dihydropyrazol-2-yl]propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O4/c1-3-16(20)19-13(10-12(18-19)14-8-5-9-23-14)11-6-4-7-15(22-2)17(11)21/h4-9,13,21H,3,10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKFIEYBOWDVTHC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N1C(CC(=N1)C2=CC=CO2)C3=C(C(=CC=C3)OC)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-(furan-2-yl)-5-(2-hydroxy-3-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)propan-1-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-benzhydryl-1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2444922.png)
![2-[(4-Chlorobenzyl)sulfanyl]-5,6,7,8-tetrahydro-4-quinazolinyl 4-methylphenyl ether](/img/structure/B2444924.png)
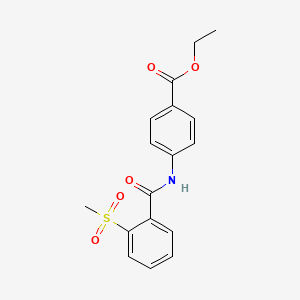
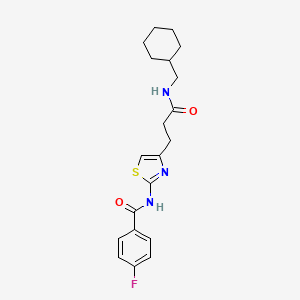
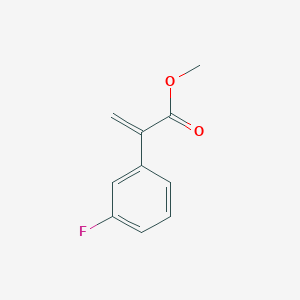
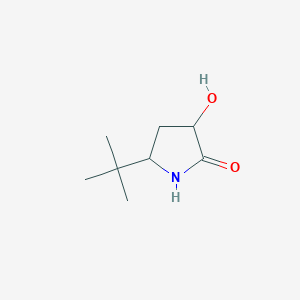
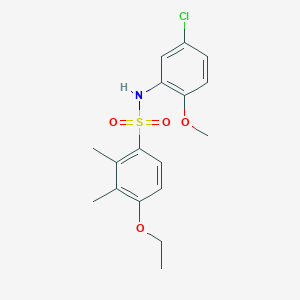
![1-[6-(Ethylsulfanyl)pyridine-3-carbonyl]-3,3-dimethylpiperidine-2-carbonitrile](/img/structure/B2444932.png)
![(E)-2-Cyano-3-[2-(2,2,2-trifluoroethoxy)phenyl]prop-2-enamide](/img/structure/B2444934.png)
